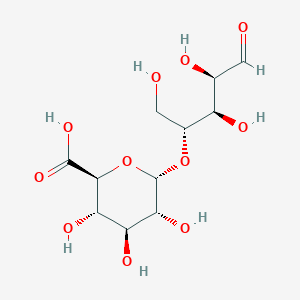

4-O-(Glucopyranosyluronic acid)xylose

Description

Properties

CAS No. |

17913-27-8 |

|---|---|

Molecular Formula |

C11H18O11 |

Molecular Weight |

326.25 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h1,3-9,11,13-18H,2H2,(H,19,20)/t3-,4+,5+,6-,7-,8+,9-,11-/m0/s1 |

InChI Key |

QMOUIIQCABQVBO-JFMKVQEESA-N |

SMILES |

C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |

Synonyms |

4-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 4-O-(glucopyranosyluronic acid)xylose GA-4X |

Origin of Product |

United States |

Scientific Research Applications

Structural Characteristics and Derivation

4-O-(Glucopyranosyluronic acid)xylose is a derivative of xylan, a hemicellulose found in the cell walls of plants. The compound features a backbone of xylose units with glucuronic acid substitutions, which contribute to its solubility and functional properties. The presence of glucuronic acid enhances its biological activity, making it a subject of interest in therapeutic applications .

Food Science Applications

Prebiotic Effects:

Research indicates that xylo-oligosaccharides (XOS), derived from this compound, exhibit prebiotic properties. They are not digested in the upper gastrointestinal tract but are fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) such as acetate and propionate. These SCFAs are associated with improved gut health and may reduce the risk of certain diseases .

Functional Food Ingredients:

XOS have been incorporated into various food products, including dairy items, beverages, and baked goods. Their ability to enhance dietary fiber content while promoting gut health makes them valuable ingredients in functional foods .

Pharmaceutical Applications

Antitumor Activity:

Studies have demonstrated that glucuronic acid-containing xylans can inhibit tumor growth by stimulating the immune response. For instance, xylans extracted from plant residues have shown significant antitumor effects against sarcoma-180 cells, suggesting their potential as natural therapeutic agents .

Drug Delivery Systems:

The unique structural properties of this compound allow for its use in drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for encapsulating drugs and facilitating controlled release .

Biotechnological Applications

Bioconversion Processes:

The enzymatic hydrolysis of hemicellulose, including this compound, is crucial for biofuel production. By breaking down xylan into fermentable sugars, this compound can be utilized in the production of bioethanol and other biobased chemicals, contributing to sustainable energy solutions .

Animal Feed Additives:

In animal nutrition, xylo-oligosaccharides derived from this compound can serve as feed additives that enhance gut health and nutrient absorption in livestock, leading to improved growth performance .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Food Science | PMC8258147 | XOS improve gut health via fermentation by beneficial bacteria |

| Pharmaceutical | ACS Publications | Glucuronic acid-containing xylans exhibit significant antitumor activity |

| Biotechnology | PMC9003230 | Enzymatic hydrolysis of xylan leads to effective biofuel production |

| Animal Nutrition | Nottingham University Research | XOS enhance growth performance in livestock when used as feed additives |

Comparison with Similar Compounds

Key Structural Features:

- Positional Isomerism : GA-4X differs from methylated analogs (e.g., 4-O-methyl derivatives in and ) in linkage position and substituents. Methylation reduces acidity and may alter solubility .

- Glycosidic Bond Configuration: GA-4X has a β-linkage, whereas 2-O-(4-O-methyl-α-D-glucuronosyl)-xylose () adopts an α-configuration, impacting enzymatic recognition and hydrolysis .

Physicochemical and Functional Properties

- Acidity : GA-4X’s free carboxylic acid group enhances ion-exchange capacity compared to methylated analogs .

- Enzymatic Specificity : Substrate specificity varies; e.g., GA-4X is oxidized by fungal oxidoreductases (), while methylated derivatives resist cleavage by standard hydrolases .

Analytical Characterization

Preparation Methods

Donor Preparation and Glycosylation Strategy

The synthesis begins with the preparation of monosaccharide building blocks:

-

Xylose donors : Protected phenyl thioglycosides (e.g., 2,3,4-tri-O-acetyl-α-D-xylopyranosyl phenylthiol) serve as donors for xylan backbone assembly.

-

Glucuronic acid donors : Per-O-acetylated glucuronic acid trichloroacetimidate is synthesized for Koenigs-Knorr glycosylation.

Preactivation of the thioglycoside donor with p-nitrobenzenesulfenyl triflate generates an reactive sulfonium intermediate, enabling efficient coupling with hydroxyl-bearing acceptors. This method minimizes side reactions and improves yields compared to traditional activation methods.

Stepwise Assembly

-

Backbone construction : A pentaxylan backbone is assembled via sequential glycosylation, though for disaccharide synthesis, a single glycosylation between xylose units suffices.

-

Glucuronic acid attachment : The glucuronic acid donor is coupled to the C2 position of xylose using silver triflate as a promoter, achieving α-linkage stereoselectivity.

-

Deprotection : Final deprotection involves sequential removal of acetyl groups (via Zemplén transesterification) and benzyl ethers (via hydrogenolysis), yielding the target disaccharide.

Key Data :

-

Overall yield : 12–15% over 8 steps for hexasaccharides; disaccharide yields are theoretically higher due to fewer steps.

-

Stereochemical control : >95% α-anomeric selectivity for glucuronic acid attachment.

Enzymatic Hydrolysis of Glucuronoxylan

Enzymatic methods leverage the specificity of xylan-degrading enzymes to liberate this compound from natural glucuronoxylan.

Substrate Preparation

Glucuronoxylan is isolated from plant biomass (e.g., Arabidopsis stems) via alkaline extraction (1 N KOH, 24 h) followed by ethanol precipitation. Mutant plants lacking glucuronoxylan methyltransferases (e.g., gxmt1) yield unmethylated glucuronoxylan, simplifying downstream purification.

Enzymatic Cleavage

Endo-xylanases (e.g., GH10 or GH11 family enzymes) hydrolyze β-1,4-xylan backbones, producing oligosaccharides. For example:

Purification

-

Size-exclusion chromatography : Sephadex G-25 resolves oligosaccharides by molecular weight.

-

Anion-exchange chromatography : DEAE-Sepharose separates acidic aldouronic acids (e.g., glucuronoxylose) from neutral XOS.

Characterization :

-

NMR spectroscopy : ¹H and ¹³C NMR confirm the α-linkage of glucuronic acid to xylose and the absence of methyl groups.

-

Mass spectrometry : ESI-MS ([M-H]⁻ m/z 353.1) verifies molecular weight.

Biosynthetic Approaches Using Recombinant Enzymes

Recent advances in plant biochemistry have enabled the use of recombinant glycosyltransferases (GTs) for in vitro synthesis.

Enzyme Systems

-

GUX1 (Glucuronic acid substitution of xylan 1) : A GT8 family enzyme that transfers glucuronic acid from UDP-GlcA to xylan backbones.

-

GXMT1 (Glucuronoxylan methyltransferase) : Although primarily a methyltransferase, knockout mutants (gxmt1) produce unmethylated glucuronoxylan, serving as substrates for disaccharide isolation.

In Vitro Synthesis Protocol

-

Xylan primer preparation : Xylotriose (X3) is synthesized chemically or enzymatically.

-

Glucuronosyl transfer : Recombinant GUX1 (0.5 mg/mL) incubates with UDP-GlcA (2 mM) and X3 (5 mM) in 50 mM HEPES (pH 7.0), 10 mM MnCl₂, 24 h at 25°C.

-

Product isolation : Reaction mixtures are desalted (PD-10 columns) and purified via HPLC (Aminex HPX-87H column).

Yield : ~30% glucuronosylation efficiency under optimized conditions.

Comparative Analysis of Preparation Methods

| Method | Steps | Yield (%) | Purity (%) | Time (days) | Scalability |

|---|---|---|---|---|---|

| Chemical synthesis | 8 | 12–15 | >95 | 14 | Moderate |

| Enzymatic hydrolysis | 5 | 8–10 | 85–90 | 7 | High |

| Biosynthetic | 6 | 30 | >90 | 10 | Low |

Key Insights :

-

Chemical synthesis offers precise control but requires expertise in carbohydrate chemistry.

-

Enzymatic hydrolysis is scalable but yields complex mixtures requiring rigorous purification.

-

Biosynthetic methods are emerging but limited by enzyme availability and cost.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for determining the glycosidic linkage positions in 4-O-(Glucopyranosyluronic acid)xylose?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - Heteronuclear Single Quantum Coherence (HSQC) and Rotating Frame Overhauser Effect Spectroscopy (ROESY), is essential. HSQC identifies anomeric proton-carbon correlations to confirm linkage positions (e.g., β-(1→2) or α-(1→3)), while ROESY detects spatial proximities between protons, such as xylose H-3 and galloyl C-7‴ in analogous structures . Methylation analysis coupled with gas chromatography-mass spectrometry (GC-MS) further validates substitution patterns by identifying free hydroxyl groups after derivatization .

Q. How can methylation analysis be applied to confirm the branching pattern of xylose residues in this compound?

- Methodological Answer : Methylation analysis involves permethylation of free hydroxyl groups, acid hydrolysis, and reduction/acetylation of monosaccharides. GC-MS identifies partially methylated alditol acetates (PMAAs), distinguishing linear (e.g., 4-linked xylose) from branched residues (e.g., 2,4-linked xylose). For example, in glucuronoxylans, 4-O-methyl-glucuronic acid substitution at O-2 of a (1→4)-β-D-xylan backbone was confirmed via this method .

Q. What enzymatic or chemical hydrolysis approaches are effective for releasing monosaccharide units from this compound?

- Methodological Answer : Mild acid hydrolysis (0.1–2 M TFA, 80–100°C) selectively cleaves glycosidic bonds without degrading uronic acids. Enzymatic hydrolysis using xylanases (e.g., endo-β-1,4-xylanase) or glucuronidases targets specific linkages. For example, β-glucuronidase can release 4-O-methyl-glucuronic acid from xylose residues in glucuronoxylans . Post-hydrolysis, HPAEC-PAD or LC-MS quantifies released monosaccharides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported xylosylation patterns (e.g., C-2 vs. C-6 substitution) using comparative NMR and mass spectrometry?

- Methodological Answer : Contradictions arise due to structural heterogeneity in natural isolates. Comparative 2D NMR (e.g., - HSQC) of purified fractions can differentiate C-2 (δ ~75–78 ppm) and C-6 (δ ~68–70 ppm) xylose substitutions. High-resolution mass spectrometry (HR-MS/MS) identifies fragment ions indicative of specific linkage patterns. For instance, Cryptococcus GXM polysaccharides exhibit β-(1→2)-xylose side chains, while Trichosporon species show β-(1→4)-linked xylobiose .

Q. What strategies optimize the synthesis yield of α-linked derivatives, considering steric hindrance and protecting group selection?

- Methodological Answer : Koenigs-Knorr glycosylation with glycosyl halides bearing non-participating groups (e.g., benzyl at C-2) promotes α-linkage formation. For example, methyl 2-O-(4-O-methyl-α-D-glucopyranosyluronate)-β-D-xylopyranoside was synthesized using a 4-O-methyl-D-glucuronic acid-derived α-bromide peracetate, achieving ~40% yield under anhydrous AgOTf catalysis. Orthogonal protecting groups (e.g., acetyl for hydroxyls, methyl esters for carboxyls) prevent undesired side reactions .

Q. How does dynamic metabolic modeling aid in understanding the compound's biosynthesis in microbial systems?

- Methodological Answer : Flux balance analysis (FBA) models integrate genomic, proteomic, and metabolomic data to predict carbon flux toward uronic acid and xylose biosynthesis. For example, Aspergillus niger models optimized for D-xylose uptake identified rate-limiting steps in UDP-glucuronic acid synthesis. Kinetic parameters (e.g., for xylose transporters) are fitted to experimental data to validate model predictions .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to address discrepancies in reported xylose side-chain lengths (e.g., xylobiose vs. xylotriose)?

- Methodological Answer : Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) determines polysaccharide molecular weight distributions. Enzymatic digestion with xylosidases of varying specificity (e.g., exo-β-1,2-xylosidase) followed by MALDI-TOF MS reveals side-chain lengths. For example, P. flavescens EPS showed xylotriose chains, while C. neoformans had shorter residues .

Q. What controls are critical when assessing the immunomodulatory activity of this compound-containing polysaccharides?

- Methodological Answer : Include negative controls (e.g., endotoxin-free PBS) and positive controls (e.g., LPS for TLR4 activation). Purify polysaccharides via size-exclusion chromatography to remove protein contaminants. For in vivo studies, use knockout models (e.g., TLR2/4-deficient mice) to isolate mechanism-specific responses, as demonstrated for (4-O-methyl-D-glucurono)-D-xylan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.